molecular formula C17H17N5OS B2765931 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1-(pyrrolidin-1-yl)ethanone CAS No. 483984-39-0

2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1-(pyrrolidin-1-yl)ethanone

Cat. No.: B2765931
CAS No.: 483984-39-0
M. Wt: 339.42
InChI Key: NNZPHJDIWUCOFY-UHFFFAOYSA-N
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Description

2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a complex organic compound that features a pyrazolo[3,4-d]pyrimidine core, a phenyl group, and a pyrrolidinyl ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1-(pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the phenyl group: This step often involves a substitution reaction using phenyl halides or phenylboronic acids in the presence of a catalyst.

    Thioether formation: The thiol group can be introduced via nucleophilic substitution reactions.

    Attachment of the pyrrolidinyl ethanone moiety: This final step may involve the reaction of the thioether intermediate with a pyrrolidinyl ethanone derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: The phenyl and pyrrolidinyl groups may participate in various substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halides, boronic acids, and organometallic reagents.

Major Products

    Sulfoxides and sulfones: From oxidation reactions.

    Alcohols: From reduction reactions.

    Substituted derivatives: From various substitution reactions.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand or catalyst in organic reactions.

    Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.

    Receptor Binding: May interact with biological receptors, influencing various biochemical pathways.

Medicine

    Drug Development:

Industry

    Material Science: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1-(pyrrolidin-1-yl)ethanone would depend on its specific application. Generally, it may involve:

    Molecular Targets: Binding to specific enzymes, receptors, or proteins.

    Pathways: Modulating biochemical pathways, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1-(morpholin-1-yl)ethanone
  • 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1-(piperidin-1-yl)ethanone

Uniqueness

  • Structural Features : The presence of the pyrrolidinyl group may confer unique properties compared to similar compounds with different substituents.
  • Reactivity : Differences in reactivity and stability due to the specific functional groups present.

Properties

IUPAC Name

2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5OS/c23-15(21-8-4-5-9-21)11-24-17-14-10-20-22(16(14)18-12-19-17)13-6-2-1-3-7-13/h1-3,6-7,10,12H,4-5,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNZPHJDIWUCOFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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